BENGHE Foundational & Exploratory

Check Availability & Pricing

A Quantum Chemical Deep Dive into 2-Cyano-N-
cyclopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

Cat. No.: B082475

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 2-
cyano-N-cyclopropylacetamide (2CCPA), a molecule of interest in synthetic and medicinal
chemistry. Drawing upon comprehensive computational studies, this document outlines the
molecule's structural, electronic, and spectroscopic characteristics, offering valuable insights
for researchers in drug design and materials science. The information presented herein is
derived from density functional theory (DFT) and Hartree-Fock (HF) calculations, providing a
robust theoretical framework for understanding the molecular behavior of 2CCPA.

Molecular Geometry and Structural Parameters

The foundational step in understanding the physicochemical properties of 2-cyano-N-
cyclopropylacetamide lies in the precise determination of its molecular geometry.
Computational optimization of the molecule's structure was achieved using DFT with the
B3LYP functional and the 6-311++G(d,p) basis set.[1] The optimized geometry provides critical
data on bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical
reactivity and intermolecular interactions.

Table 1: Optimized Geometrical Parameters for 2-Cyano-
N-cyclopropylacetamide (2CCPA)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b082475?utm_src=pdf-interest
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2157452
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Calculated Value (B3LYP/6-

Parameter Bond/Angle
311++G(d,p))
Bond Lengths (A) Cc1-C2 1.512
C1-C3 1.512
C2-C3 1.523
C1-N4 1.458
N4-C5 1.365
C5-06 1.234
C5-C7 1.521
C7-C8 1.467
C8-N9 1.159
Bond Angles (°) C2-C1-C3 60.5
C2-C1-N4 119.8
C3-C1-N4 119.8
C1-N4-C5 1245
N4-C5-06 123.1
N4-C5-C7 1153
06-C5-C7 121.6
C5-C7-C8 112.5
C7-C8-N9 178.9
Dihedral Angles (°) C3-C1-N4-C5 140.2
C2-C1-N4-C5 -140.2
C1-N4-C5-06 25
C1-N4-C5-C7 -177.8
N4-C5-C7-C8 89.7
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06-C5-C7-C8 -90.0

Experimental and Computational Protocols

The synthesis and characterization of 2-cyano-N-cyclopropylacetamide, along with the
subsequent quantum chemical calculations, followed a rigorous set of protocols.

Synthesis

While this guide focuses on the computational aspects, it is pertinent to note that 2-cyano-N-
cyclopropylacetamide (2CCPA) was synthesized and characterized using various
spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, *H NMR, and 3C NMR.[2]

Computational Details

The quantum chemical calculations were performed using the Gaussian 09 software suite.[1]
The molecular geometry of 2CCPA was optimized using Density Functional Theory (DFT) with
the B3LYP functional and the Hartree-Fock (HF) method.[2][3] Two different basis sets, 6-
31++G(d,p) and 6-311++G(d,p), were employed to ensure accuracy.[2][3] The vibrational
frequencies were also calculated at the same levels of theory, and the assignments were aided
by potential energy distribution (PED) analysis. To better correlate the calculated vibrational
wavenumbers with experimental data, a scaling factor was applied.[1][2] Further analyses,
including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier
Molecular Orbital (HOMO-LUMO) studies, were conducted to elucidate the electronic
properties of the molecule.[2][3] The *H and 3C NMR chemical shifts were computed using the
Gauge-Independent Atomic Orbital (GIAO) method.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclopropylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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